molecular formula C23H23N5O3S B12981946 Trans-4-(2-((R)-1-hydroxyethyl)-6-(phenylsulfonyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexane-1-carbonitrile

Trans-4-(2-((R)-1-hydroxyethyl)-6-(phenylsulfonyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexane-1-carbonitrile

Cat. No.: B12981946
M. Wt: 449.5 g/mol
InChI Key: UJIQDOPIAHWEAD-KLAILNCOSA-N
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Description

Trans-4-(2-(®-1-hydroxyethyl)-6-(phenylsulfonyl)imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)cyclohexane-1-carbonitrile, let’s call it T-HEPSIC , is a complex organic compound with a fascinating structure. It belongs to the imidazo[4,5-d]pyrrolo[2,3-b]pyridine family, which combines fused heterocyclic rings. The compound’s chirality arises from the ®-1-hydroxyethyl group, influencing its biological activity and interactions.

Preparation Methods

Synthetic Routes::

    Step 1 Synthesis of Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Core:

    Step 2 Introduction of Hydroxyethyl Group:

Reaction Conditions::
  • Mild conditions are preferred to preserve chirality.
  • Solvents: Aprotic (e.g., dichloromethane) for core synthesis, polar (e.g., ethanol) for hydroxyethyl addition.
Industrial Production::
  • Large-scale synthesis typically involves batch processes with optimized reaction parameters.

Chemical Reactions Analysis

T-HEPSIC undergoes various reactions:

    Oxidation: Oxidative cleavage of the cyclohexane ring.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Nucleophilic substitution at the imidazo[4,5-d]pyrrolo[2,3-b]pyridine core.

    Common Reagents: Sodium borohydride, hydrogen peroxide, Lewis acids.

    Major Products: Hydroxyethyl-substituted derivatives, cleaved products.

Scientific Research Applications

T-HEPSIC finds applications in:

    Medicine: Investigated as a potential anticancer agent due to its unique structure and interactions with cellular targets.

    Chemical Biology: Used as a probe to study protein-ligand interactions.

    Industry: Employed in organic electronics or materials due to its π-conjugated system.

Mechanism of Action

  • T-HEPSIC likely interacts with specific receptors or enzymes.
  • Molecular targets may include kinases, transcription factors, or G-protein-coupled receptors.
  • Pathways affected: Signal transduction, cell cycle regulation, apoptosis.

Comparison with Similar Compounds

    Similar Compounds: Imidazo[4,5-d]pyrrolo[2,3-b]pyridines with different substituents.

    Uniqueness: T-HEPSIC’s chiral hydroxyethyl group and phenylsulfonyl moiety set it apart.

Properties

Molecular Formula

C23H23N5O3S

Molecular Weight

449.5 g/mol

IUPAC Name

4-[10-(benzenesulfonyl)-4-[(1R)-1-hydroxyethyl]-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-3-yl]cyclohexane-1-carbonitrile

InChI

InChI=1S/C23H23N5O3S/c1-15(29)22-26-20-14-25-23-19(21(20)28(22)17-9-7-16(13-24)8-10-17)11-12-27(23)32(30,31)18-5-3-2-4-6-18/h2-6,11-12,14-17,29H,7-10H2,1H3/t15-,16?,17?/m1/s1

InChI Key

UJIQDOPIAHWEAD-KLAILNCOSA-N

Isomeric SMILES

C[C@H](C1=NC2=CN=C3C(=C2N1C4CCC(CC4)C#N)C=CN3S(=O)(=O)C5=CC=CC=C5)O

Canonical SMILES

CC(C1=NC2=CN=C3C(=C2N1C4CCC(CC4)C#N)C=CN3S(=O)(=O)C5=CC=CC=C5)O

Origin of Product

United States

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